molecular formula C9H12FN B13615606 (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B13615606
M. Wt: 153.20 g/mol
InChI Key: ZSYGWJREJLLXFB-ZETCQYMHSA-N
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Description

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of the aldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer without the need for resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-fluorophenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.

    (S)-1-(4-methylphenyl)ethan-1-amine: Lacks the fluorine atom on the phenyl ring.

    (S)-1-(2-chloro-4-methylphenyl)ethan-1-amine: Contains a chlorine atom instead of fluorine.

Uniqueness

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-1-(2-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

ZSYGWJREJLLXFB-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)F

Origin of Product

United States

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